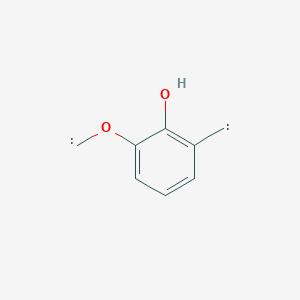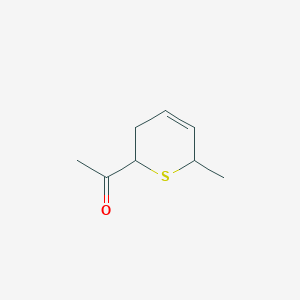
1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone, also known as 2-methyl-3-(2-oxoethylidene)thiopyran, is a chemical compound with a molecular formula of C7H10OS. It is a yellow liquid with a strong odor and is commonly used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone has a number of biochemical and physiological effects. It has been found to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone in lab experiments is its broad spectrum of activity against microorganisms. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in experiments.
Future Directions
There are several potential future directions for research on 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone. One area of interest is its potential use in the development of new antimicrobial drugs. Another area of research is the exploration of its mechanism of action, which could lead to a better understanding of how it works and how it can be optimized for use in experiments.
In conclusion, 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone is a unique and promising compound with a broad spectrum of activity against microorganisms. Its potential use in the development of new drugs and therapies makes it an important area of research for scientists in various fields. Further studies on its mechanism of action and optimization for use in experiments are needed to fully realize its potential.
Synthesis Methods
The synthesis of 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone involves the reaction of 2-bromopropene with 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium borohydride to yield 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone.
Scientific Research Applications
1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone has been extensively studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs and therapies.
properties
CAS RN |
100946-71-2 |
|---|---|
Product Name |
1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone |
Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone |
InChI |
InChI=1S/C8H12OS/c1-6-4-3-5-8(10-6)7(2)9/h3-4,6,8H,5H2,1-2H3 |
InChI Key |
VTGNSANFAGWNNH-UHFFFAOYSA-N |
SMILES |
CC1C=CCC(S1)C(=O)C |
Canonical SMILES |
CC1C=CCC(S1)C(=O)C |
synonyms |
Ethanone, 1-(3,6-dihydro-6-methyl-2H-thiopyran-2-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
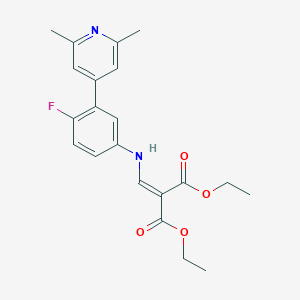

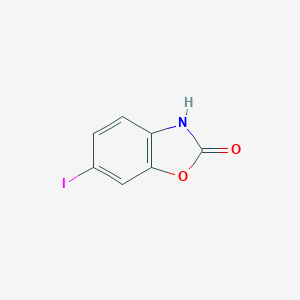
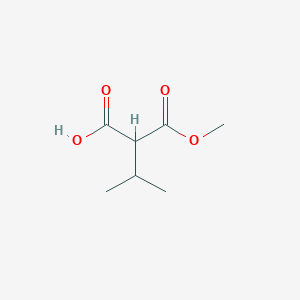

![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)


